3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H24FN3OS and its molecular weight is 397.51. The purity is usually 95%.
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Biological Activity
3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445268-94-0) is a synthetic compound that belongs to the class of thienoquinolines. Its unique structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on diverse scientific sources.
Chemical Structure and Properties
The chemical formula of the compound is C22H24FN3OS. It features a thieno[2,3-b]quinoline core substituted with an amino group and an ethyl side chain. The presence of a fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Anticancer Properties
Research indicates that derivatives of thienoquinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications at the N-6 position can lead to enhanced cytotoxic activity against human cervix carcinoma KB cells, with IC50 values ranging from 2.0 to 9.0 µM for related compounds .
Table 1: Cytotoxic Activity of Thienoquinoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | KB (cervical) | Not specifically reported |
Indolo[2,3-b]quinoline derivative | KB (cervical) | 2.0 - 9.0 |
Other thienoquinoline derivatives | Various | 0.03 - 0.50 |
These findings suggest that the compound may possess similar anticancer properties due to its structural analogies.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in inducing differentiation in PC12 cells (a model for neuronal differentiation). Compounds related to thienoquinolines have shown potential in promoting neuritogenesis and enhancing neuronal survival in various experimental setups .
Table 2: Neurogenic Activity in PC12 Cells
Compound | Effect on PC12 Cells |
---|---|
3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline | Induces differentiation |
Related compounds | Neuritogenic activity |
The biological mechanisms underlying the activity of thienoquinolines often involve the inhibition of topoisomerase II and interaction with DNA. The introduction of alkyl-amino chains at specific positions significantly enhances these activities, leading to increased cytotoxicity against resistant cancer cell lines .
Case Studies
- Cytotoxicity Against Multidrug Resistant Cells : A study demonstrated that certain thienoquinoline derivatives could overcome multidrug resistance in LoVo/DX colorectal adenocarcinoma cells. The resistance index values indicated effective cytotoxicity despite prior resistance mechanisms .
- Neuronal Differentiation : Another investigation revealed that specific derivatives could induce differentiation in NGF-insensitive PC12 clones, suggesting a potential therapeutic application in neurodegenerative diseases .
Properties
IUPAC Name |
3-amino-6-ethyl-N-[2-(4-fluorophenyl)ethyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c1-2-13-5-8-18-15(11-13)12-17-19(24)20(28-22(17)26-18)21(27)25-10-9-14-3-6-16(23)7-4-14/h3-4,6-7,12-13H,2,5,8-11,24H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAGKUWJOGOJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NCCC4=CC=C(C=C4)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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